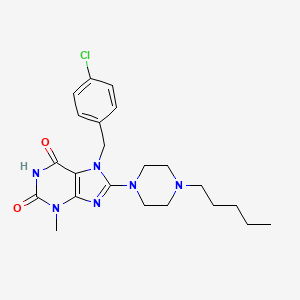![molecular formula C19H18ClNO4S B2655819 1'-((3-Chloro-2-methylphenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one CAS No. 1448076-70-7](/img/structure/B2655819.png)
1'-((3-Chloro-2-methylphenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains a spiro[chroman-2,3’-pyrrolidin] core, which is a bicyclic structure consisting of a chroman ring (a benzene ring fused to a heterocyclic ring containing an oxygen atom) and a pyrrolidine ring (a five-membered ring with four carbon atoms and one nitrogen atom) connected at one carbon atom .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, pyrrolidine derivatives are often synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The pyrrolidine ring, being a five-membered ring with one nitrogen atom, contributes to the stereochemistry of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the functional groups present in the molecule. The sulfonyl group and the pyrrolidine ring could potentially undergo various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For a similar compound, 1-(3-Chloro-2-methylphenyl)pyrrolidine, the molecular weight is 195.69 .Applications De Recherche Scientifique
Synthesis and Characterization
Compounds similar to "1'-((3-Chloro-2-methylphenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one" have been synthesized and characterized, highlighting their potential in organic and medicinal chemistry research. For instance, the synthesis and NMR, ESI mass spectral, and single crystal X-ray structural characterization of spiro[pyrrolidine-2,3′-oxindoles] provide insights into their structural properties and potential applications in developing pharmaceuticals and materials with novel properties (Laihia et al., 2006).
Catalysis and Organic Reactions
Spiro compounds, including those with pyrrolidine units, are important in catalysis and organic reactions. They have been utilized in the synthesis of bacteriochlorins with integral spiro-piperidine motifs, showing the versatility of these compounds in tailoring the spectral properties of materials for potential use in photodynamic therapy and solar energy conversion (Reddy et al., 2013).
Medicinal Chemistry and Drug Design
The organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles] with high enantiopurity and structural diversity showcases their significance in medicinal chemistry. These compounds exhibit important biological activities, suggesting their potential in the development of new therapeutic agents (Chen et al., 2009).
Antimicrobial and Antitubercular Studies
Some spiro compounds have shown promising results in antimicrobial and antitubercular studies. For example, novel spiro compounds were synthesized and demonstrated significant potency against both Gram-negative and Gram-positive bacteria, as well as fungi, highlighting their potential as leads for the development of new antimicrobial agents (Hafez et al., 2016).
Materials Science
In materials science, spiro compounds have been explored for their applications in creating novel materials with unique properties. For instance, the synthesis of sulfonylated spiro[indole-3,3'-pyrrolidines] via a silver-mediated sulfonylation process demonstrates the potential of these compounds in the development of materials with tailored functional groups for specific applications (Dong et al., 2020).
Orientations Futures
Propriétés
IUPAC Name |
1'-(3-chloro-2-methylphenyl)sulfonylspiro[3H-chromene-2,3'-pyrrolidine]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO4S/c1-13-15(20)6-4-8-18(13)26(23,24)21-10-9-19(12-21)11-16(22)14-5-2-3-7-17(14)25-19/h2-8H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNRGKHZFZJMHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC3(C2)CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-((3-Chloro-2-methylphenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-[1-(methylamino)ethyl]-1H-1,2,4-triazole-5-carboxylate hydrochloride](/img/structure/B2655738.png)

![1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]methanamine hydrochloride](/img/structure/B2655741.png)
![N-(4-methoxybenzyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B2655742.png)
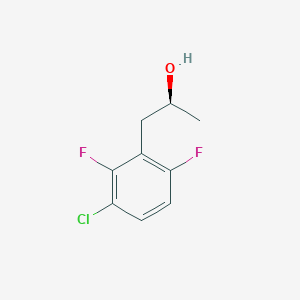

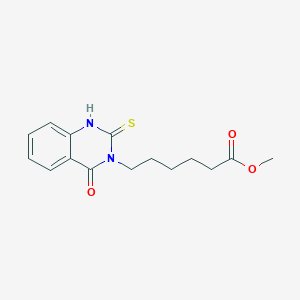
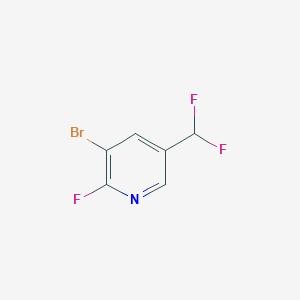
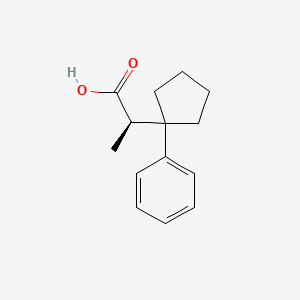
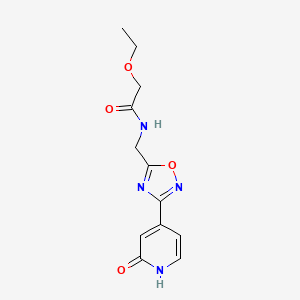

![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(2-methoxyphenyl)acetamide oxalate](/img/structure/B2655756.png)
